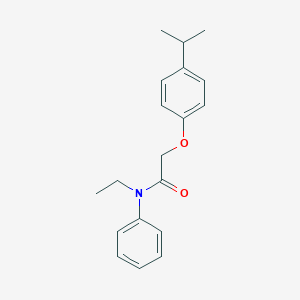![molecular formula C18H14Br2N4O5 B320123 2-(4-bromophenoxy)-N-(4-{[(4-bromophenoxy)acetyl]amino}-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B320123.png)
2-(4-bromophenoxy)-N-(4-{[(4-bromophenoxy)acetyl]amino}-1,2,5-oxadiazol-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-1,2,5-oxadiazole-3,4-diylbis[2-(4-bromophenoxy)acetamide] is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of bromophenoxy and acetamide groups attached to the oxadiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-1,2,5-oxadiazole-3,4-diylbis[2-(4-bromophenoxy)acetamide] typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives.
Introduction of Bromophenoxy Groups: The bromophenoxy groups can be introduced through nucleophilic substitution reactions using bromophenol and suitable leaving groups.
Attachment of Acetamide Groups: The acetamide groups can be attached through acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N,N’-1,2,5-oxadiazole-3,4-diylbis[2-(4-bromophenoxy)acetamide] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may yield reduced forms of the compound with fewer oxygen atoms.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound may have biological activity and can be studied for its potential use as a drug or biochemical probe.
Medicine: It may have therapeutic potential and can be investigated for its effects on various biological targets.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of N,N’-1,2,5-oxadiazole-3,4-diylbis[2-(4-bromophenoxy)acetamide] depends on its interaction with molecular targets and pathways. The oxadiazole ring and the bromophenoxy and acetamide groups may interact with specific enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
- N,N’-1,2,5-oxadiazole-3,4-diylbis[2-(4-morpholinyl)acetamide]
- N,N’-1,2,5-oxadiazole-3,4-diylbis[2-(4-methylphenoxy)acetamide]
- 3,3’-bi(1,2,4-oxadiazole)-5,5’-diylbis(methylene)dinitrate
Uniqueness
N,N’-1,2,5-oxadiazole-3,4-diylbis[2-(4-bromophenoxy)acetamide] is unique due to the presence of bromophenoxy groups, which can impart specific chemical and biological properties. The combination of the oxadiazole ring with bromophenoxy and acetamide groups makes this compound distinct from other similar compounds, potentially leading to unique applications and effects.
属性
分子式 |
C18H14Br2N4O5 |
|---|---|
分子量 |
526.1 g/mol |
IUPAC 名称 |
2-(4-bromophenoxy)-N-[4-[[2-(4-bromophenoxy)acetyl]amino]-1,2,5-oxadiazol-3-yl]acetamide |
InChI |
InChI=1S/C18H14Br2N4O5/c19-11-1-5-13(6-2-11)27-9-15(25)21-17-18(24-29-23-17)22-16(26)10-28-14-7-3-12(20)4-8-14/h1-8H,9-10H2,(H,21,23,25)(H,22,24,26) |
InChI 键 |
NPMYTTKLQNARQP-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1OCC(=O)NC2=NON=C2NC(=O)COC3=CC=C(C=C3)Br)Br |
规范 SMILES |
C1=CC(=CC=C1OCC(=O)NC2=NON=C2NC(=O)COC3=CC=C(C=C3)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 2-{[(4-isopropylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B320041.png)
![2-{[(4-isopropylphenoxy)acetyl]amino}-N-phenylbenzamide](/img/structure/B320042.png)
![2-{[(Biphenyl-4-yloxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxamide](/img/structure/B320044.png)

![5-Benzyl-2-{[(4-isopropylphenoxy)acetyl]amino}-4-methyl-3-thiophenecarboxamide](/img/structure/B320047.png)
![2-{[(4-Isopropylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B320048.png)
![N-{4-[(diethylamino)sulfonyl]phenyl}-2-(4-isopropylphenoxy)acetamide](/img/structure/B320051.png)
![2-(4-isopropylphenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B320053.png)
![2-(4-isopropylphenoxy)-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B320054.png)
![2-(3,5-dimethylphenoxy)-N-(4-{[(3,5-dimethylphenoxy)acetyl]amino}phenyl)acetamide](/img/structure/B320055.png)
![N-({2-[(2,4-dimethylphenoxy)acetyl]hydrazino}carbothioyl)-3-iodo-4-methylbenzamide](/img/structure/B320060.png)
![3-bromo-N-({2-[(2,4-dimethylphenoxy)acetyl]hydrazino}carbothioyl)-4-methylbenzamide](/img/structure/B320062.png)
![N-({2-[(2,4-dimethylphenoxy)acetyl]hydrazino}carbothioyl)cyclohexanecarboxamide](/img/structure/B320063.png)
![5-bromo-N-({2-[(2,4-dimethylphenoxy)acetyl]hydrazino}carbothioyl)-2-furamide](/img/structure/B320066.png)
